Absence of Solvent Polarity Probe Behaviour: Dibenzo[bc,ef]coronene vs. Dibenzo[a,j]coronene
In a direct comparative study of eight coronene derivatives, dibenzo[bc,ef]coronene failed to exhibit selective enhancement of the I-band emission intensity in polar solvents, whereas dibenzo[a,j]coronene displayed unambiguous probe character [1]. The I/II band emission intensity ratio for dibenzo[bc,ef]coronene varied non-systematically with solvent polarity due to a very weak signal at 571 nm, making it unsuitable as a solvent polarity probe [2]. In contrast, dibenzo[a,j]coronene showed the systematic I-band enhancement characteristic of a functional probe.
Dibenzo[a,j]coronene: Probe (systematic I-band enhancement)
| Evidence Dimension | Solvent-polarity-dependent fluorescence emission intensity ratio (I/II band ratio) |
|---|---|
| Target Compound Data | Non-systematic variation; no selective I-band enhancement (non-probe) |
| Comparator Or Baseline | Dibenzo[a,j]coronene: systematic I-band enhancement (probe) |
| Quantified Difference | Qualitative binary classification: non-probe vs. probe |
| Conditions | Fluorescence emission spectra recorded in n-hexadecane, acetonitrile, and other nonelectrolyte solvents of varying polarity; emission bands at 532 nm (strong) and 571 nm (weak) in acetonitrile. |
Why This Matters
Researchers requiring a coronene-derivative solvent polarity probe must select dibenzo[a,j]coronene, not dibenzo[bc,ef]coronene; the latter will not provide the solvent-dependent ratiometric signal needed for polarity measurements.
- [1] Tucker, S. A.; Acree, W. E., Jr.; Fetzer, J. C.; Zander, M. Polycyclic Aromatic Hydrocarbon Solute Probes. Part VII: Evaluation of Additional Coronene Derivatives as Possible Solvent Polarity Probe Molecules. Applied Spectroscopy 1990, 44 (3), 469–480. View Source
- [2] Same as [REFS-1]; emission spectral details and non-probe classification for dibenzo[bc,ef]coronene are explicitly discussed on pp. 480–481. View Source
